4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)-
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Overview
Description
4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- is a complex organic compound with the molecular formula C18H17N3O It is a derivative of piperidinone, a six-membered ring containing nitrogen This compound is known for its unique structure, which includes two pyridinylmethylene groups attached to the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- typically involves the reaction of 1-methyl-4-piperidone with pyridine-4-carboxaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyridinylmethylene groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-piperidinone: A simpler derivative of piperidinone with a single methyl group.
N-Methyl-4-piperidone: Another derivative with similar structural features.
1-Methyl-3,5-bis(phenylmethylene)-4-piperidinone: A compound with phenyl groups instead of pyridinyl groups.
Uniqueness
4-Piperidinone, 1-methyl-3,5-bis(4-pyridinylmethylene)- is unique due to the presence of two pyridinylmethylene groups, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
142808-60-4 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-methyl-3,5-bis(pyridin-4-ylmethylidene)piperidin-4-one |
InChI |
InChI=1S/C18H17N3O/c1-21-12-16(10-14-2-6-19-7-3-14)18(22)17(13-21)11-15-4-8-20-9-5-15/h2-11H,12-13H2,1H3 |
InChI Key |
PFSHGYYOLVTIGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 |
Origin of Product |
United States |
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